molecular formula C7H7N3 B1356814 5-Methylimidazo[1,2-a]pyrimidine CAS No. 39567-69-6

5-Methylimidazo[1,2-a]pyrimidine

Cat. No. B1356814
CAS RN: 39567-69-6
M. Wt: 133.15 g/mol
InChI Key: MPOQDXPSTICQQC-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.1625 . It is an important fused bicyclic 5,6 heterocycle that has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle . The structure can be visualized using Java or Javascript .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Antimicrobial Activity

5-Methylimidazo[1,2-a]pyrimidine and its derivatives have demonstrated significant antimicrobial activity. For instance, compounds such as 5-n-Octylaminoimidazo[1,2-a]pyrimidine have shown substantial effectiveness against a variety of microorganisms, highlighting their potential in antimicrobial applications (Revanker et al., 1975).

Molecular and Supramolecular Structures

The study of the molecular and supramolecular structures of compounds like 5-Methylimidazo[1,2-a]pyrimidine is crucial in understanding their properties and potential applications. The structural determinations are essential for further exploration in fields such as material science and pharmaceuticals (Bueno et al., 2003).

Anti-inflammatory Activity

Some derivatives of 5-Methylimidazo[1,2-a]pyrimidine, such as 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives, have been synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic activities. Certain compounds in this group have exhibited notable anti-inflammatory action, which could be of interest for pharmaceutical development (Laneri et al., 1998).

Potential in AIDS Chemotherapy

Pyrimidine, a component of nucleic acid and structurally related to 5-Methylimidazo[1,2-a]pyrimidine, has been reported for its potential application in AIDS chemotherapy. This highlights the broader significance of pyrimidine derivatives in medicinal chemistry and their potential therapeutic applications (Ajani et al., 2019).

Antifungal Activity

Research has also been conducted on other pyrimidine derivatives, like thiazolo[4,5-d]pyrimidines, which have demonstrated significant antifungal activity. This indicates the potential of 5-Methylimidazo[1,2-a]pyrimidine derivatives in developing antifungal agents (Chhabria et al., 2011).

Safety And Hazards

When handling 5-Methylimidazo[1,2-a]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It has been used in the development of new drugs, particularly against tuberculosis . Future research may focus on developing new synthetic approaches and functionalizations of this compound for further use in drug development .

properties

IUPAC Name

5-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-8-7-9-4-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOQDXPSTICQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[1,2-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
WR Tully, CR Gardner, RJ Gillespie… - Journal of medicinal …, 1991 - ACS Publications
Conclusions Molecular fields, calculated with an H+ probe and AMI partial atomic charges using a CoMFA method, reproduced and predicted the pKa values of 28 clonidine-like …
Number of citations: 339 pubs.acs.org
SC Bell - 1959 - search.proquest.com
SYNTHESIS, REACTIONS, AND STRUCTURAL INVESTIGATION OE SOME IMIDAZO(1,2-a)PYRIMIDINES by Stanley C. Bell A DISSERTATION SUBMITTED Page 1 SYNTHESIS, …
Number of citations: 0 search.proquest.com
J Clark, T Ramsden - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Reduction of the 7-(substituted amino)-2,3-dihydro-5-methyl-6-nitroimidazo[1,2-a]pyrimidines (I; X = NO2, R = H, Me, Et, Ch2Ph, or CH2·CH2·OH) gave the corresponding 6-amino-…
Number of citations: 2 pubs.rsc.org
YV Rassukana, YY Khomutnyk, PP Onys'ko… - Journal of Fluorine …, 2010 - Elsevier
Synthesis of 3-fluoroimidazo[1,2-a]pyrimidines and 5-fluoroimidazo[2,1-b][1,3]thiazoles was accomplished via triethyl phosphite-induced heterocyclization of the corresponding N-(…
Number of citations: 13 www.sciencedirect.com
CM Martínez-Viturro, AA Trabanco… - Journal of medicinal …, 2020 - ACS Publications
O-GlcNAcylation is a post-translational modification of tau understood to lower the speed and yield of its aggregation, a pathological hallmark of Alzheimer’s disease (AD). O-GlcNAcase …
Number of citations: 12 pubs.acs.org
A Patat, MJ Klen, M Hucher… - … Clinical and Experimental, 1990 - Wiley Online Library
The effects on CEEG, psychomotor performance and attention of diazepam 10 mg, RU 43028 100 mg, RU 32698 100 mg and placebo administered orally have been investigated in 12 …
Number of citations: 6 onlinelibrary.wiley.com
松川泰三, 伴彰一 - YAKUGAKU ZASSHI, 1951 - jstage.jst.go.jp
2-p-Nitrophenylimidazo-(1, 2-a)-pyridine, 2-p-nitrophenyl-imidazo-(1, 2-a)-pyrimidine, 2-p-nitrophenyl-5-methylimidazo-(1, 2-a)-pyrimidine and 2-p-nitrophenyl-5-methyl-7-hydroxy-…
Number of citations: 2 www.jstage.jst.go.jp

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